Regiospecific Suzuki–Miyaura Synthesis Yields 56% Isolated Product with Confirmed C6 Selectivity
The target compound is obtained via a palladium‑catalyzed Suzuki–Miyaura coupling between benzo[b]naphtho[1,2‑d]furan‑6‑boronic acid and bromobenzene, yielding 56% isolated product after column chromatography and recrystallization . This route is explicitly disclosed in US Patent US2012/165550 and provides unambiguous C6 regiospecificity confirmed by X‑ray crystallography of the product [1]. In contrast, alternative naphthobenzofuran isomers (e.g., naphtho[1,2‑b]benzofuran derivatives) require different precursors and often yield regioisomeric mixtures, necessitating additional separation steps.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 56% yield (white needle‑like crystals after recrystallization from toluene/hexane) |
| Comparator Or Baseline | Naphtho[1,2‑b]benzofuran derivatives synthesized via photochemical routes (yields typically 20–60% with regioisomeric mixtures per Chemistry of Heterocyclic Compounds 2021, 57, 145–153) |
| Quantified Difference | 56% versus variable 20–60% with isomeric impurities; the [2,1‑b] route provides single‑isomer product |
| Conditions | Suzuki coupling: Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 M aq), toluene/EtOH/H₂O, 80 °C, 2 h, N₂ atmosphere |
Why This Matters
Procurement of regiospecifically pure 6‑phenylnaphtho[2,1‑b]benzofuran eliminates the need for costly isomeric separation, which is critical for reproducible OLED device fabrication where positional impurities alter charge‑transport and emissive properties.
- [1] Semiconductor Energy Laboratory Co., Ltd. Organoboron Compound and Method for Manufacturing the Same. US Patent US20120165550A1, published June 28, 2012. View Source
